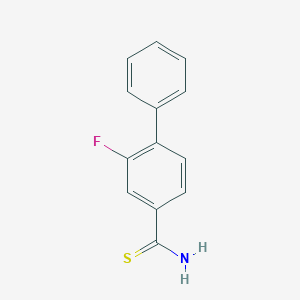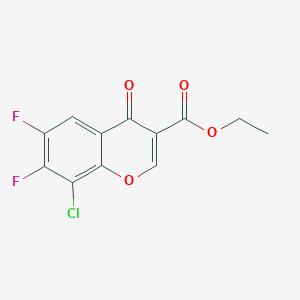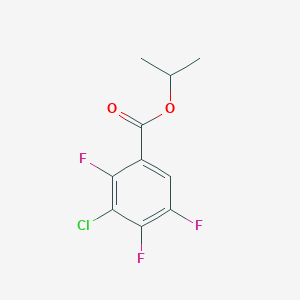
Isopropyl 3-chloro-2,4,5-trifluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-chloro-2,4,5-trifluorobenzoate (IPCTF) is a synthetic compound that has many applications in scientific research. It is an organochlorine compound with a unique chemical structure, which makes it particularly useful in laboratory experiments and studies. IPCTF is an important reagent in organic synthesis and has been widely used in the synthesis of various pharmaceuticals and other compounds. In addition, IPCTF has been used in a variety of biochemical and physiological studies.
作用機序
The mechanism of action of Isopropyl 3-chloro-2,4,5-trifluorobenzoate is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cytochrome P450 (CYP). This enzyme is involved in the metabolism of various drugs and other compounds. It is believed that this compound binds to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction of the drug or other compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of various drugs. In addition, this compound has been found to have an effect on the metabolism of various hormones. It has also been found to have an effect on the growth and differentiation of cells. Finally, this compound has been found to have an effect on the expression of various genes.
実験室実験の利点と制限
The use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in laboratory experiments has both advantages and limitations. One of the advantages of using this compound is that it is easy to synthesize and is readily available. In addition, this compound is relatively inexpensive and can be used in a variety of biochemical and physiological studies. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and should be handled with care. In addition, the effects of this compound on the metabolism of various drugs is not fully understood and further research is needed.
将来の方向性
There are a number of potential future directions for the use of Isopropyl 3-chloro-2,4,5-trifluorobenzoate in scientific research. One potential direction is the use of this compound in the synthesis of various pharmaceuticals. Another potential direction is the use of this compound in the study of the effects of organochlorines on the metabolism of various drugs. Finally, this compound could be used in the study of the effects of organochlorines on the expression of various genes. In addition, further research could be conducted on the biochemical and physiological effects of this compound.
合成法
Isopropyl 3-chloro-2,4,5-trifluorobenzoate can be synthesized through a two-step reaction involving the reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid. The reaction of isopropyl bromide with 3-chloro-2,4,5-trifluorobenzoic acid produces this compound in a yield of 70%. The reaction is carried out in a three-necked flask equipped with a thermometer, a Dean-Stark trap, and a condenser. The reaction mixture is heated to 100°C, and the reaction is allowed to proceed for two hours. After two hours, the reaction is cooled to room temperature and the reaction mixture is filtered. The product is then isolated by recrystallization from a mixture of methanol and water.
科学的研究の応用
Isopropyl 3-chloro-2,4,5-trifluorobenzoate has been widely used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals and other compounds. In addition, this compound has been used in biochemical and physiological studies. It has been used to study the effect of organochlorines on the activity of enzymes and other proteins. This compound has also been used to study the effects of organochlorines on the metabolism of various drugs. This compound has also been used to study the effect of organochlorines on cell growth and differentiation.
特性
IUPAC Name |
propan-2-yl 3-chloro-2,4,5-trifluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-4(2)16-10(15)5-3-6(12)9(14)7(11)8(5)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJDWRHPNBGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1F)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




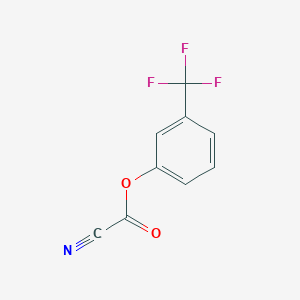


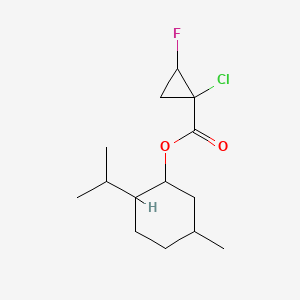
![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)
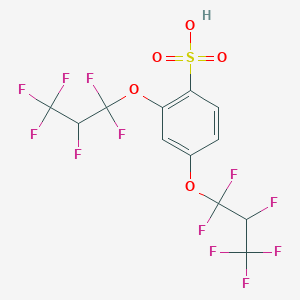

![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)
